- Synthesis and biological evaluation of 1α,25-dihydroxyvitamin D3 analogues with aromatic side chains attached at C-17, European Journal of Medicinal Chemistry, 2014, 85, 569-575

Cas no 92013-29-1 (Propanedioic acid, [2-(2-bromophenyl)ethyl]-)

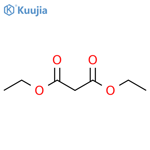

![Propanedioic acid, [2-(2-bromophenyl)ethyl]- structure](https://ja.kuujia.com/scimg/cas/92013-29-1x500.png)

92013-29-1 structure

商品名:Propanedioic acid, [2-(2-bromophenyl)ethyl]-

CAS番号:92013-29-1

MF:C11H11BrO4

メガワット:287.106642961502

MDL:MFCD14582930

CID:4321352

Propanedioic acid, [2-(2-bromophenyl)ethyl]- 化学的及び物理的性質

名前と識別子

-

- Propanedioic acid, [2-(2-bromophenyl)ethyl]-

- 2-2-(2-Bromo-phenyl)-ethyl-malonic acid

- 2-[2-(2-Bromophenyl)ethyl]propanedioic acid (ACI)

- Propanedioic acid, [2-(2-bromophenyl)ethyl]- (9CI)

- 2-(2-(o-Bromophenyl)ethyl)-malonic acid

- 2-(2-Bromophenethyl)malonic acid

- 2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid

-

- MDL: MFCD14582930

- インチ: 1S/C11H11BrO4/c12-9-4-2-1-3-7(9)5-6-8(10(13)14)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)

- InChIKey: UMMMUYSGVFTLON-UHFFFAOYSA-N

- ほほえんだ: O=C(C(CCC1C(Br)=CC=CC=1)C(O)=O)O

Propanedioic acid, [2-(2-bromophenyl)ethyl]- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D966895-5g |

2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |

92013-29-1 | 95% | 5g |

$4475 | 2024-07-28 | |

| eNovation Chemicals LLC | D966895-250mg |

2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |

92013-29-1 | 95% | 250mg |

$370 | 2025-03-01 | |

| eNovation Chemicals LLC | D966895-100mg |

2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |

92013-29-1 | 95% | 100mg |

$255 | 2024-07-28 | |

| eNovation Chemicals LLC | D966895-100mg |

2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |

92013-29-1 | 95% | 100mg |

$255 | 2025-03-01 | |

| eNovation Chemicals LLC | D966895-250mg |

2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |

92013-29-1 | 95% | 250mg |

$370 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0923-100mg |

2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |

92013-29-1 | 97% | 100mg |

1797.85CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D966895-50mg |

2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |

92013-29-1 | 95% | 50mg |

$190 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1410773-50mg |

2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |

92013-29-1 | 98% | 50mg |

¥1894.00 | 2024-04-25 | |

| eNovation Chemicals LLC | D966895-1g |

2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |

92013-29-1 | 95% | 1g |

$1115 | 2025-02-20 | |

| eNovation Chemicals LLC | D966895-100mg |

2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |

92013-29-1 | 95% | 100mg |

$255 | 2025-02-20 |

Propanedioic acid, [2-(2-bromophenyl)ethyl]- 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Imidazole , Triphenylphosphine Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Iodine ; overnight, 0 °C

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; overnight, rt

1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Iodine ; overnight, 0 °C

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; overnight, rt

1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Propanedioic acid, [2-(2-bromophenyl)ethyl]- Raw materials

Propanedioic acid, [2-(2-bromophenyl)ethyl]- Preparation Products

Propanedioic acid, [2-(2-bromophenyl)ethyl]- 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

92013-29-1 (Propanedioic acid, [2-(2-bromophenyl)ethyl]-) 関連製品

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 81216-14-0(7-bromohept-1-yne)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92013-29-1)Propanedioic acid, [2-(2-bromophenyl)ethyl]-

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):1094.0/4381.0/602.0/356.0/232.0/171.0